molecular formula C8H4BrClS B13498574 3-Bromo-7-chloro-1-benzothiophene

3-Bromo-7-chloro-1-benzothiophene

Cat. No.: B13498574
M. Wt: 247.54 g/mol
InChI Key: QOULZEDPDFSRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-1-benzothiophene is a heterocyclic compound that contains both bromine and chlorine substituents on a benzothiophene ring. Benzothiophenes are a class of organosulfur compounds known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-chloro-1-benzothiophene can be achieved through various methods. One common approach involves the bromination and chlorination of benzothiophene derivatives. For instance, the reaction of 3-bromothianaphthene with chlorine gas under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-chloro-1-benzothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution can produce various substituted benzothiophenes .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-7-chloro-1-benzothiophene varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-benzothiophene
  • 7-Chloro-1-benzothiophene
  • 3-Bromo-7-methyl-1-benzothiophene

Uniqueness

3-Bromo-7-chloro-1-benzothiophene is unique due to the presence of both bromine and chlorine substituents on the benzothiophene ring. This dual substitution can enhance its reactivity and provide distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C8H4BrClS

Molecular Weight

247.54 g/mol

IUPAC Name

3-bromo-7-chloro-1-benzothiophene

InChI

InChI=1S/C8H4BrClS/c9-6-4-11-8-5(6)2-1-3-7(8)10/h1-4H

InChI Key

QOULZEDPDFSRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.